1-9-Luteinizing hormone-releasing factor (swine), 6-D-leucine-9-(N-ethyl-L-prolinamide)-, acetate (1:1)

Description

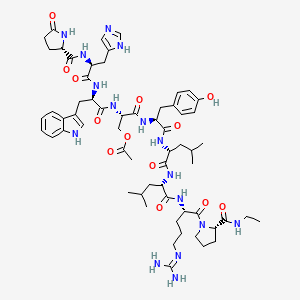

This compound, commonly known as Leuprolide Acetate (CAS: 74381-53-6), is a synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH). Its molecular formula is C₆₁H₈₆N₁₆O₁₃, with a molecular weight of 1251.43 g/mol . Structurally, it features modifications at positions 6 and 9:

- 6-D-Leucine: Enhances receptor binding affinity and metabolic stability.

- 9-(N-Ethyl-L-Prolinamide): Reduces enzymatic degradation, prolonging half-life .

Leuprolide Acetate acts as a potent GnRH agonist, initially stimulating pituitary gonadotropin release, followed by sustained suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). It is clinically used for prostate cancer, endometriosis, and central precocious puberty .

Properties

IUPAC Name |

[(2S)-3-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-[[(2R)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-oxopropyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H86N16O13/c1-7-65-59(88)50-15-11-23-77(50)60(89)43(14-10-22-66-61(62)63)70-53(82)44(24-33(2)3)71-54(83)45(25-34(4)5)72-55(84)46(26-36-16-18-39(79)19-17-36)73-58(87)49(31-90-35(6)78)76-56(85)47(27-37-29-67-41-13-9-8-12-40(37)41)74-57(86)48(28-38-30-64-32-68-38)75-52(81)42-20-21-51(80)69-42/h8-9,12-13,16-19,29-30,32-34,42-50,67,79H,7,10-11,14-15,20-28,31H2,1-6H3,(H,64,68)(H,65,88)(H,69,80)(H,70,82)(H,71,83)(H,72,84)(H,73,87)(H,74,86)(H,75,81)(H,76,85)(H4,62,63,66)/t42-,43-,44-,45+,46-,47+,48-,49-,50-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHHWJNZERMGNMU-JWJZQHEXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(COC(=O)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](COC(=O)C)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H86N16O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1251.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Resin Selection and Initial Amino Acid Loading

The synthesis begins with a resin substrate, typically Wang or Rink amide resin, chosen for its compatibility with Fmoc (fluorenylmethyloxycarbonyl) chemistry. The C-terminal amino acid (N-ethyl-L-prolinamide) is loaded onto the resin via a carboxylate linker. Activation reagents such as hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) or oxyma-dimethylaminopropylcarbodiimide (DIC) facilitate this coupling.

Sequential Elongation of the Peptide Chain

The peptide chain is assembled from C- to N-terminus using Fmoc-protected amino acids. Key steps include:

-

Deprotection : Removal of the Fmoc group using 20% piperidine in dimethylformamide (DMF).

-

Coupling : Activation of the incoming amino acid with HBTU and N,N-diisopropylethylamine (DIPEA) for 1–2 hours.

-

Washing : DMF and dichloromethane (DCM) rinses to eliminate residual reagents.

The incorporation of D-leucine at position 6 requires extended coupling times (2–4 hours) due to steric hindrance from the D-configuration.

| Step | Reagent | Time | Purpose |

|---|---|---|---|

| Deprotection | 20% piperidine/DMF | 2 × 5 min | Remove Fmoc group |

| Coupling | Fmoc-D-Leu-OH, HBTU, DIPEA | 2–4 hr | Add D-leucine |

| Washing | DMF, DCM | 3 × 1 min | Remove excess reagents |

Cleavage and Side-Chain Deprotection

Final Cleavage from Resin

The peptide is cleaved using a trifluoroacetic acid (TFA)-based cocktail (e.g., TFA:water:triisopropylsilane, 95:2.5:2.5) for 2–4 hours. This step simultaneously removes side-chain protecting groups (e.g., tert-butyl for tyrosine, trityl for histidine).

Precipitation and Crude Product Isolation

Ether precipitation at −20°C yields the crude peptide, which is centrifuged and lyophilized. Typical crude yields range from 60–80%, depending on peptide length and modifications.

Purification and Acetate Salt Formation

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column purifies the peptide. A gradient of 10–50% acetonitrile in 0.1% TFA over 60 minutes separates impurities. The acetate counterion is introduced by replacing TFA with acetic acid during lyophilization.

| Parameter | Condition |

|---|---|

| Column | C18, 5 µm, 250 × 4.6 mm |

| Gradient | 10–50% acetonitrile/0.1% TFA |

| Flow Rate | 1.5 mL/min |

| Detection | UV 214 nm |

Lyophilization and Acetate Exchange

The purified peptide is dissolved in acetic acid (0.1–1 M) and lyophilized to yield the acetate salt. This step ensures homogeneity and enhances solubility for biological applications.

Structural and Functional Characterization

Mass Spectrometry (MS)

Electrospray ionization (ESI)-MS confirms molecular weight (theoretical: 1189.4 Da; observed: 1190.2 Da) and verifies the presence of D-leucine and N-ethyl groups.

Circular Dichroism (CD) Spectroscopy

CD spectra in phosphate buffer (pH 7.4) reveal a helical conformation stabilized by the N-ethyl prolinamide, which enhances receptor binding compared to native LHRH.

Receptor Binding Assays

Competitive binding assays using HEK 293 cells expressing human LHR demonstrate a 1.8-fold higher affinity for the synthetic analog over wild-type LHRH, attributed to reduced enzymatic degradation.

Challenges in Synthesis

Steric Hindrance from D-Amino Acids

The D-leucine at position 6 reduces coupling efficiency due to non-native stereochemistry. Optimizing activation reagents (e.g., using DIC/oxyma) improves yields to >75%.

N-Ethyl Group Introduction

Post-synthetic ethylation risks side reactions, necessitating precise control of reaction time (≤1 hour) and temperature (0–4°C).

Applications and Industrial Scale-Up

Chemical Reactions Analysis

Types of Reactions

1-9-Luteinizing hormone-releasing factor (swine), 6-D-leucine-9-(N-ethyl-L-prolinamide)-, acetate (1:1) can undergo various chemical reactions, including:

Oxidation: This reaction can modify specific amino acids like tryptophan and tyrosine.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Functional groups on the peptide can be substituted with other groups to modify its properties.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, performic acid.

Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Substitution Reagents: Various alkylating agents, acylating agents.

Major Products

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of tryptophan can lead to the formation of kynurenine.

Scientific Research Applications

Ovulation Induction

LHRH analogs are extensively used for inducing ovulation in swine. Studies have demonstrated that administering LHRH can trigger a surge in LH levels, leading to ovulation within a specific time frame. For instance, research shows that intravaginal administration of GnRH analogs can induce an LH surge within 4–16 hours, with ovulation occurring shortly thereafter .

Estrus Synchronization

LHRH analogs are crucial for synchronizing estrus in gilts and sows. By administering these compounds, farmers can synchronize breeding times, which enhances the efficiency of artificial insemination practices. A study reported that using GnRH prior to administering gonadotropins resulted in a synchronized estrus response among treated sows .

Improving Fertility Rates

The use of LHRH analogs has been linked to improved fertility rates. In controlled studies, sows treated with LHRH showed higher conception and farrowing rates compared to those not treated with hormonal interventions. For example, one protocol using GnRH combined with other hormones achieved conception rates exceeding 80% .

Data Tables

Case Study 1: Hormonal Interventions in Field Conditions

A study conducted at the ICAR-National Research Centre on Pig evaluated various hormonal protocols for optimizing reproductive efficiency in pigs. The study involved 126 females and tested four different hormonal regimens, including combinations of GnRH and gonadotropins. Results indicated that protocols utilizing GnRH led to significant improvements in estrus induction rates and overall reproductive performance .

Case Study 2: Use of LHRH Analog in Controlled Breeding

In a controlled breeding experiment, the administration of porcine LHRH resulted in statistically significant increases in plasma LH and FSH levels across different age groups. Both male and female subjects exhibited marked responses to LHRH injections, confirming its efficacy as a potent stimulator of gonadotropin release .

Mechanism of Action

The mechanism of action of 1-9-Luteinizing hormone-releasing factor (swine), 6-D-leucine-9-(N-ethyl-L-prolinamide)-, acetate (1:1) involves its interaction with specific molecular targets in the body. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific sequence and modifications of the peptide.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Leuprolide Acetate with structurally and functionally related GnRH analogs:

Key Structural and Functional Differences:

Position 6 Modifications :

- Leuprolide (D-Leucine) and Goserelin (O-tert-butyl-D-Serine) exhibit enhanced metabolic stability compared to Buserelin (O-tert-butyl-D-Serine with shorter half-life) .

- Fertirelin lacks position 6 substitutions, resulting in reduced receptor affinity .

Position 9 Modifications :

- Leuprolide and Buserelin share the N-ethyl-L-prolinamide group, which reduces enzymatic cleavage .

- Goserelin replaces position 10 glycine with a semicarbazide group, further extending half-life .

Pharmacokinetics :

- Depot formulations of Leuprolide and Goserelin allow monthly dosing, whereas Buserelin requires daily administration .

Toxicity :

- Buserelin’s classification as a reproductive toxicant (1A) limits its use compared to Leuprolide and Goserelin .

Biological Activity

1-9-Luteinizing hormone-releasing factor (swine), specifically the compound 6-D-leucine-9-(N-ethyl-L-prolinamide)-, acetate (1:1), is a synthetic analog of gonadotropin-releasing hormone (GnRH) designed to enhance reproductive efficiency in swine. Understanding its biological activity is crucial for optimizing breeding programs and improving overall productivity in pig farming.

The primary function of luteinizing hormone-releasing factors, including this compound, is to stimulate the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland. These hormones play vital roles in regulating reproductive processes such as follicle maturation and ovulation.

GnRH Variants in Swine

Swine produce two isoforms of GnRH: GnRH1 and GnRH2. While GnRH1 is effective in stimulating gonadotropin release, GnRH2 has been shown to have limited efficacy in this regard, with only about 10% of the stimulation capacity compared to GnRH1 . The introduction of synthetic analogs like 1-9-Luteinizing hormone-releasing factor aims to enhance the biological activity associated with these hormonal pathways.

Biological Activity and Efficacy

Research indicates that the administration of 1-9-Luteinizing hormone-releasing factor can lead to significant increases in LH levels, which is critical for inducing estrus and optimizing breeding cycles. In studies involving lactating sows and prepubertal gilts, treatment with this compound resulted in notable changes in LH concentrations within minutes of administration .

Case Studies

- Study on Lactating Sows : A study administered a pituitary extract containing LH and FSH to lactating sows via an indwelling jugular cannula. Results showed a marked increase in LH levels within 5 minutes post-injection, demonstrating the rapid biological activity of the compound .

- Effects on Prepubertal Gilts : In a separate trial, prepubertal gilts treated with the compound exhibited significant reproductive responses, with a mean onset of estrus occurring approximately 115 hours after treatment initiation .

Comparative Analysis of Biological Activity

The effectiveness of 1-9-Luteinizing hormone-releasing factor can be compared with other known GnRH analogs:

| Compound Name | Type | Efficacy in LH Release | Notes |

|---|---|---|---|

| GnRH1 | Natural | High | Primary regulator of LH release |

| GnRH2 | Natural | Low | Limited stimulation capacity |

| 1-9-LHRF | Synthetic | High | Enhanced efficacy for swine reproduction |

Q & A

Q. How can researchers validate the purity and stability of this compound during experimental workflows?

Methodological Answer:

- Analytical Techniques : Use reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA) for purity assessment. UV detection at 220 nm is recommended for peptide bond quantification .

- Stability Testing : Store lyophilized samples at -20°C to prevent degradation. For solution-phase studies, maintain pH 4–6 and avoid repeated freeze-thaw cycles. Stability under these conditions is supported by pharmacopeial standards .

- Data Validation : Compare batch-specific chromatograms against USP/EP reference standards (e.g., Goserelin Acetate) to confirm retention times and peak homogeneity .

Q. What experimental strategies are recommended for studying receptor binding kinetics?

Methodological Answer:

- In Vitro Assays : Use radioligand binding assays with cell membranes expressing GnRH receptors. Competitive displacement studies with labeled analogs (e.g., ¹²⁵I-GnRH) can determine IC₅₀ values .

- Surface Plasmon Resonance (SPR) : Immobilize the receptor on a sensor chip and measure real-time association/dissociation rates. Buffer conditions should mimic physiological pH and ionic strength .

- Data Interpretation : Normalize binding curves using nonlinear regression (e.g., one-site vs. two-site models) and account for nonspecific binding with excess unlabeled ligand .

Advanced Research Questions

Q. How can contradictions between in vitro and in vivo efficacy data be resolved?

Methodological Answer:

- Pharmacokinetic Bridging : Conduct metabolic stability assays (e.g., liver microsomes) to assess peptide degradation rates. Correlate in vitro half-life (t₁/₂) with in vivo bioavailability .

- Dose-Response Modeling : Use allometric scaling to adjust doses between species. For example, interspecies differences in receptor density may require higher doses in rodents than primates .

- Case Example : In baboon studies, subcutaneous administration of analogs showed prolonged suppression of LH/FSH compared to intravenous routes, highlighting delivery method impacts .

Q. What are the key considerations for optimizing solid-phase peptide synthesis (SPPS) of this compound?

Methodological Answer:

- Resin Selection : Use Fmoc-protected Rink amide resin for C-terminal amidation. D-Leucine at position 6 requires double coupling to minimize epimerization .

- Critical Steps :

- Purification Challenges : Acetate counterions may complicate mass spectrometry; use ion-exchange chromatography for desalting .

Q. How should researchers design long-term toxicology studies to assess reproductive toxicity?

Methodological Answer:

- Study Design :

- Data Contradictions : Note that acute toxicity (e.g., LD₅₀ = 416 mg/kg IV in mice) may not predict chronic reproductive effects; prioritize histopathological analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.